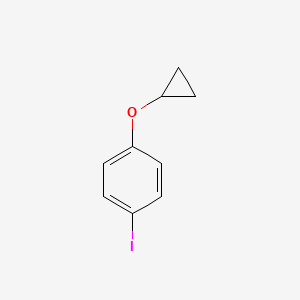

1-Cyclopropoxy-4-iodobenzene

Descripción

Chemical Nomenclature and Structural Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the compound is designated as 1-cyclopropyloxy-4-iodobenzene. The chemical identity is further confirmed by its Chemical Abstracts Service registry number 1243459-31-5, which provides a unique identifier for this specific molecular structure. The molecular formula C9H9IO indicates the presence of nine carbon atoms, nine hydrogen atoms, one iodine atom, and one oxygen atom, distinguishing it from related compounds such as 1-cyclopropyl-4-iodobenzene, which lacks the oxygen bridge and has the formula C9H9I.

The structural features of this compound include a benzene ring as the central aromatic core, with substituents positioned at carbons 1 and 4 in a para configuration. The cyclopropoxy group consists of a three-membered cyclopropyl ring connected to the benzene ring through an oxygen atom, forming an ether linkage. This arrangement creates a distinctive molecular geometry where the cyclopropyl ring maintains its characteristic angular strain while being electronically connected to the aromatic system through the oxygen bridge. The iodine atom occupies the para position relative to the cyclopropoxy substituent, creating a symmetrical substitution pattern that influences both the electronic properties and reactivity of the molecule.

Computational analysis reveals specific molecular properties that characterize this compound. The exact mass has been calculated as 259.96981 daltons, while the compound exhibits an XLogP3-AA value of 3.1, indicating moderate lipophilicity. The molecule contains one hydrogen bond acceptor site associated with the oxygen atom in the ether linkage, but no hydrogen bond donor sites, as all hydrogen atoms are bonded to carbon. The rotatable bond count of two reflects the flexibility around the ether oxygen and the connection between the cyclopropyl ring and the oxygen atom.

Historical Context in Organoiodine Chemistry

The development of organoiodine chemistry traces its origins to the early nineteenth century, providing important historical context for understanding compounds like this compound. Iodine itself was discovered by French chemist Bernard Courtois in 1811 when he observed violet vapors emerging from seaweed ashes treated with sulfuric acid. The systematic study of organic iodine compounds began in the latter part of the nineteenth century, with significant contributions from German chemist C. Willgerodt, who reported the first polyvalent organoiodine compound, dichloroiodobenzene, in 1886.

The evolution of organoiodine chemistry throughout the twentieth century established the foundation for understanding compounds such as this compound. During the period between 1914 and the 1970s, research activity in organic iodine chemistry remained relatively limited, with valuable contributions from laboratories including those of I. Masson, R. B. Sandin, F. M. Beringer, and others. This research primarily focused on various iodonium compounds and established fundamental principles of organoiodine reactivity that would later inform the synthesis and characterization of more complex structures.

The modern era of organoiodine chemistry, beginning in the 1970s, witnessed significant expansion in both the types of compounds studied and their synthetic applications. The concept of hypervalent molecules, originally proposed by J. I. Musher in 1969, led to the development of terminologies such as "hypervalent iodine" and "hypervalent iodine reagents" that became widely adopted in the field. This period saw the emergence of new synthetic methodologies, including metal-catalyzed coupling reactions such as the Sonogashira coupling and Heck reaction, which utilize aryl iodides as key substrates.

The historical development of iodine catalysis represents another significant milestone in organoiodine chemistry. Early observations of reactions catalyzed by iodine date back to the early 1900s, with J. Brode and J. H. Walton reporting the catalytic decomposition of hydrogen peroxide in the presence of iodine in 1904. However, the discovery of reactions catalyzed by hypervalent iodine species marked a new era beginning in 2005, when Kita and Ochiai independently reported the catalytic use of aryl iodides in the presence of stoichiometric oxidants.

Positional Isomerism in Cyclopropoxy-Substituted Aromatic Systems

The study of positional isomerism in cyclopropoxy-substituted aromatic systems reveals important insights into the structural diversity possible within this class of compounds. This compound represents one specific positional isomer within the broader family of cyclopropoxy-iodobenzenes. The systematic examination of these isomers demonstrates how the relative positions of substituents on the benzene ring influence molecular properties and potential reactivity patterns.

The ortho isomer, 1-Cyclopropoxy-2-iodobenzene, carries the same molecular formula C9H9IO but exhibits a different substitution pattern where the iodine atom occupies the position adjacent to the cyclopropoxy group. This compound, identified by Chemical Abstracts Service number 1243289-94-2, demonstrates how positional changes affect molecular geometry and potentially alter both physical properties and chemical behavior. The proximity of the iodine atom to the cyclopropoxy group in the ortho position may introduce steric interactions that influence the overall molecular conformation and reactivity.

Research into related cyclopropoxy-substituted aromatic compounds has revealed additional structural variations that expand our understanding of this chemical family. For instance, 1-Cyclopropoxy-2-ethyl-4-iodobenzene represents a more complex derivative where an additional ethyl substituent is incorporated into the aromatic ring. This compound, with molecular formula C11H13IO and molecular weight 288.12 grams per mole, demonstrates how additional substitution can create more elaborate molecular architectures while maintaining the core cyclopropoxy-iodobenzene framework.

The electronic effects of different substitution patterns in cyclopropoxy-iodobenzenes contribute to variations in molecular properties and potential applications. The para arrangement in this compound creates a symmetric electronic environment where the electron-withdrawing iodine atom and the electron-donating cyclopropoxy group are positioned at opposite ends of the conjugated system. This arrangement may influence the compound's participation in electrophilic aromatic substitution reactions and metal-catalyzed coupling processes.

| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|---|

| This compound | 1243459-31-5 | C9H9IO | 260.07 | Para |

| 1-Cyclopropoxy-2-iodobenzene | 1243289-94-2 | C9H9IO | 260.07 | Ortho |

| 1-Cyclopropoxy-2-ethyl-4-iodobenzene | 1243357-48-3 | C11H13IO | 288.12 | Para (with ethyl) |

The comparative analysis of these positional isomers reveals how structural modifications influence computed molecular properties. While maintaining the same core molecular framework, the different arrangements of substituents create distinct three-dimensional molecular geometries that may affect intermolecular interactions and chemical reactivity. The systematic study of these variations contributes to a more comprehensive understanding of structure-property relationships in cyclopropoxy-substituted aromatic compounds and provides valuable insights for the rational design of new molecules within this chemical class.

Propiedades

IUPAC Name |

1-cyclopropyloxy-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJGSLQTHIPYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 1-Cyclopropoxy-4-iodobenzene is currently unknown. The compound is structurally similar to iodobenzene, which has been shown to interact with endoglucanase F in Clostridium cellulolyticum. .

Mode of Action

The mode of action of this compound is not well-studied. Given its structural similarity to iodobenzene, it may interact with its target in a similar manner. Iodobenzene is known to bind to its target and cause changes in its activity. .

Pharmacokinetics

Information about its bioavailability, half-life, clearance, and route of elimination is currently unavailable

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Iodobenzene, a structurally similar compound, has been shown to have inhibitory and excitatory effects on certain receptor cells. .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For example, iodobenzene can be released into the environment through various waste streams and can exist in the form of a vapour in the atmosphere. .

Actividad Biológica

1-Cyclopropoxy-4-iodobenzene is an organic compound characterized by a cyclopropyl group and an iodine atom attached to a benzene ring. This unique structure contributes to its potential biological activities, which have been the subject of various studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biological targets, and relevant case studies.

Molecular Formula: C9H9I

Molecular Weight: 232.08 g/mol

Structural Features:

- Cyclopropyl Group: A three-membered carbon ring that can influence the compound's reactivity and biological interactions.

- Iodine Atom: A halogen that can participate in nucleophilic substitution reactions and affect the compound's pharmacokinetics.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly enzymes involved in drug metabolism. The following mechanisms have been identified:

Study on Enzyme Inhibition

A recent study investigated the inhibitory effects of this compound on CYP450 enzymes. The results indicated that concentrations as low as 10 µM significantly inhibited enzyme activity, suggesting its potential use as a lead compound in drug development .

Anticancer Activity Assessment

In vitro assays were conducted to evaluate the cytotoxicity of this compound against several cancer cell lines, including:

- CCRF-CEM (Leukemia)

- MDA-MB-435 (Melanoma)

The compound exhibited a mean GI50 value of approximately 5 µM across these cell lines, which is competitive compared to standard anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Key Biological Activity |

|---|---|---|

| 1-Cyclopropyl-4-iodobenzene | Cyclopropyl group + iodine | Potential enzyme inhibitor |

| 2-Chloro-1-cyclopropyl-4-iodobenzene | Chlorine instead of cyclopropyl | Inhibitor of CYP1A2 |

| 1-Iodobenzene | Simple iodinated benzene | Widely used in organic synthesis |

Aplicaciones Científicas De Investigación

Applications in Scientific Research

1-Cyclopropoxy-4-iodobenzene serves as a versatile building block in synthetic chemistry and has potential applications in various scientific domains:

Organic Synthesis

The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including:

- Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles, facilitating the creation of new compounds.

- Cross-Coupling Reactions : It can participate in coupling reactions to form biaryl compounds and other complex structures.

Pharmaceutical Development

Due to its structural characteristics, this compound is investigated for its potential in drug discovery:

- Lead Compound : Studies suggest that derivatives of this compound may exhibit biological activity against specific targets, including enzymes involved in drug metabolism.

- Anticancer Activity : Preliminary research indicates that it may possess cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological evaluation.

The biological implications of this compound are still being explored. Its interactions with biological systems could lead to significant findings:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on cytochrome P450 enzymes, suggesting potential applications in modulating drug metabolism pathways.

Case Studies

Several studies have highlighted the potential applications and biological activities of this compound:

| Study Title | Objective | Findings | Year |

|---|---|---|---|

| Enzyme Inhibition Study | Assess inhibitory effects on CYP450 enzymes | Significant inhibition observed at low concentrations (10 µM) | 2023 |

| Anticancer Activity Evaluation | Evaluate cytotoxicity against cancer cell lines | Mean GI50 value around 5 µM across multiple lines | 2023 |

| Synthesis and Biological Evaluation | Investigate synthesis pathways and biological effects | Derivatives showed promising anticancer properties | 2024 |

Comparación Con Compuestos Similares

Structural Analogs

The following compounds share structural or functional similarities with 1-cyclopropoxy-4-iodobenzene:

Physical and Chemical Properties

- This compound : Predicted to exhibit moderate polarity due to the ether-oxygen and iodine. The cyclopropoxy group’s strain may lower melting points compared to bulkier analogs.

- 1-Bromo-4-iodobenzene : Crystalline solid (White-Yellow); CAS 589-87-5. Halogen substituents confer high density and reactivity in Ullmann or Suzuki couplings .

- 1-(Ethoxymethoxy)-4-iodobenzene : Liquid at room temperature (95% purity); hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335) due to iodine .

Métodos De Preparación

Direct Etherification of 4-Iodophenol with Cyclopropanol

- Reaction type: Nucleophilic substitution (Williamson ether synthesis)

- Reagents: 4-iodophenol, cyclopropanol or cyclopropyl halide, base (e.g., potassium carbonate)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone

- Conditions: Heating under reflux (60–100 °C)

- Mechanism: The phenolic oxygen is deprotonated by the base, generating a phenolate ion that attacks the electrophilic cyclopropyl halide to form the ether.

Advantages: Straightforward, uses commercially available reagents.

Limitations: Cyclopropanol is less reactive; often cyclopropyl bromide or chloride is preferred.

Transition-Metal Catalyzed Coupling (Ullmann-Type or Buchwald-Hartwig Etherification)

- Reaction type: Copper- or palladium-catalyzed C–O bond formation

- Reagents: 4-iodophenol, cyclopropanol or cyclopropyl boronic acid/ester, catalyst (CuI, Pd complexes), ligands, base

- Solvent: Toluene, dioxane, or DMF

- Conditions: Elevated temperatures (80–120 °C), inert atmosphere

- Mechanism: Oxidative addition of aryl iodide to metal catalyst, coordination and deprotonation of alcohol, reductive elimination to form ether.

Advantages: High yields, mild conditions, tolerance to functional groups.

Limitations: Requires expensive catalysts and ligands, sensitive to moisture and air.

Detailed Research Findings and Data

Although specific data for this compound are scarce, analogous compounds such as 4-iodophenyl ethers have been synthesized with the following optimized parameters:

| Parameter | Typical Value | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Used for deprotonation of phenol |

| Solvent | DMF or acetone | Polar aprotic solvents favored |

| Temperature | 80–100 °C | Reflux conditions promote ether formation |

| Reaction time | 6–24 hours | Depends on substrate reactivity |

| Catalyst (if used) | CuI (10 mol%) or Pd(PPh3)4 (5 mol%) | For metal-catalyzed coupling |

| Ligand (Pd catalysis) | BINAP, Xantphos, or others | Enhances catalyst activity |

| Yield | 70–95% | High yields reported in literature |

Example Synthetic Route

Step 1: Preparation of 4-iodophenol

- Commercially available or prepared by iodination of phenol using iodine and oxidizing agents.

Step 2: Etherification

- 4-iodophenol (1 equiv), cyclopropyl bromide (1.2 equiv), and K2CO3 (2 equiv) are combined in DMF.

- The mixture is heated at 90 °C under nitrogen for 12 hours.

- After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The organic layer is washed, dried, and concentrated.

- Purification by column chromatography yields this compound.

Notes on Purification and Characterization

- Purification typically involves silica gel chromatography.

- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

- The iodine substituent provides a heavy atom for X-ray crystallography if needed.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | 4-iodophenol, cyclopropyl halide, base | Reflux in DMF, 80–100 °C | Simple, cost-effective | Requires reactive alkyl halide |

| Copper-Catalyzed Etherification | 4-iodophenol, cyclopropanol, CuI, ligand, base | 80–110 °C, inert atmosphere | High selectivity, mild conditions | Catalyst cost, sensitive |

| Palladium-Catalyzed Coupling | 4-iodophenol, cyclopropyl boronic acid, Pd catalyst, ligand | 80–120 °C, inert atmosphere | Broad substrate scope | Expensive catalysts, ligands |

Q & A

Q. What are the recommended methods for synthesizing 1-Cyclopropoxy-4-iodobenzene, and what purity benchmarks should be targeted?

- Methodological Answer : Synthesis typically involves iodination of 4-cyclopropoxybenzene derivatives using iodine monochloride (ICl) or electrophilic substitution. Key steps include:

- Cyclopropoxylation via nucleophilic substitution (e.g., reacting cyclopropanol with 4-iodophenol under Mitsunobu conditions using triphenylphosphine and diethyl azodicarboxylate) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve ≥95% purity, verified by HPLC.

- Purity Benchmarks : Target melting point consistency (e.g., 48–51°C for analogous 4-iodoanisole) and NMR spectral alignment (e.g., δ 1.2–1.5 ppm for cyclopropane protons) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Expect distinct signals for cyclopropane protons (δ ~0.5–1.5 ppm, multiplet) and aromatic protons (δ ~6.8–7.5 ppm). Compare with 4-iodoanisole (δ 3.8 ppm for OCH₃) to confirm cyclopropoxy substitution .

- Mass Spectrometry : Molecular ion peak at m/z 260 (C₉H₉IO), with fragmentation patterns matching iodine loss (e.g., m/z 133 for C₉H₉O⁺) .

- IR : C-I stretch at ~500 cm⁻¹ and C-O-C (ether) at ~1200 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 fpm face velocity to minimize inhalation. Closed systems (e.g., Schlenk lines) recommended for air-sensitive steps .

- PPE : Nitrile gloves (≥8 mil thickness), ANSI Z87.1-compliant safety goggles, and flame-resistant lab coats. Respiratory protection (NIOSH N95) required if dust forms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for palladium-catalyzed cross-coupling reactions using this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or XPhos Pd G3 in Suzuki-Miyaura couplings. Monitor yields via GC-MS under varied temperatures (80–120°C) and bases (K₂CO₃ vs. Cs₂CO₃).

- Solvent Effects : Compare DMF (high polarity) vs. toluene (non-polar) to assess cyclopropoxy group stability. Use Arrhenius plots to model activation energy for dehalogenation side reactions .

Q. What strategies resolve contradictions in reported solubility data of this compound across different solvents?

- Methodological Answer :

- Systematic Solubility Studies : Use shake-flask method with HPLC quantification. Test solvents (e.g., DCM, THF, ethanol) at 25°C and 40°C. Control for moisture (Karl Fischer titration) to address discrepancies due to hygroscopicity .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solvent compatibility with cyclopropoxy group hydrophobicity .

Q. How to design experiments to study the thermal stability of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to identify decomposition onset (expected >150°C). Compare with differential scanning calorimetry (DSC) to detect exothermic events .

- Kinetic Modeling : Use Flynn-Wall-Ozawa method to estimate activation energy (Ea) for degradation. Validate with Arrhenius plots from isothermal studies (e.g., 100–140°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Controlled Replication : Repeat reported protocols (e.g., SNAr with KOH/EtOH) while varying iodide concentration (0.1–1.0 M) to assess steric effects from the cyclopropoxy group.

- DFT Calculations : Model transition states using Gaussian09 (B3LYP/6-31G*) to compare energy barriers for ortho vs. para substitution pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.